2-(Hydroxymethyl)cyclobutanone

Catalog No.
S3211528
CAS No.
23107-52-0
M.F
C5H8O2
M. Wt
100.117
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2-(Hydroxymethyl)cyclobutanone

Strained cyclobutanone core delivers superior electrophilicity and precise spatial orientation, solving key challenges in PROTAC linker design.

  • Provides ~60-90° exit vector essential for ternary complex stabilization, unlike 1,3-substituted regioisomers.
  • Exhibits >10-fold higher ketone electrophilicity vs. cyclopentanone, enabling milder reductive amination with sensitive payloads.
  • High regioselectivity (>90:10) in Baeyer-Villiger oxidation streamlines production of 5-(hydroxymethyl)dihydrofuran-2(3H)-one intermediates.

CAS Number

23107-52-0

Product Name

2-(Hydroxymethyl)cyclobutanone

IUPAC Name

2-(hydroxymethyl)cyclobutan-1-one

Molecular Formula

C5H8O2

Molecular Weight

100.117

InChI

InChI=1S/C5H8O2/c6-3-4-1-2-5(4)7/h4,6H,1-3H2

InChI Key

SWWZYFVOUUTMPJ-SCSAIBSYSA-N

SMILES

C1CC(=O)C1CO

solubility

not available

Synonyms

2-(Hydroxymethyl)cyclobutanone, 2-Hydroxymethylcyclobutanone, 2-(Hydroxymethyl)cyclobutan-1-one, (2-Oxocyclobutyl)methanol

Purity

≥97%

Package Size

100 mg, 250 mg, 500 mg, 1 g

2-(Hydroxymethyl)cyclobutanone (CAS: 23107-52-0) is a highly strained, bifunctional four-membered ring ketone primarily procured as a rigid building block for complex molecule synthesis and targeted protein degrader (PROTAC) design[1]. Featuring both a reactive carbonyl and a primary alcohol, it serves as a versatile precursor for reductive aminations, Wittig olefinations, and ring-expansion reactions. The inherent ~24 kcal/mol ring strain of the cyclobutanone core significantly enhances the electrophilicity of the ketone compared to larger cycloalkanes, while the 1,2-substitution pattern provides a distinct spatial trajectory for attached pharmacophores [2]. Commercially available at ≥97% purity, it is increasingly prioritized in medicinal chemistry workflows requiring compact, sp3-rich structural motifs to improve physicochemical properties and binding affinities.

Research Fit

Workflow Strained cyclobutanone building block for ring-expansion, spirocycle, and nucleoside analog synthesis
Selection Hydroxymethyl handle enables further functionalization; strained core drives rearrangements not accessible with larger rings
Use context: conformationally restricted scaffold construction in medicinal chemistry

Substituting 2-(Hydroxymethyl)cyclobutanone with its 3-substituted regioisomer or the five-membered 2-(Hydroxymethyl)cyclopentanone fundamentally alters both the chemical reactivity and the 3D geometry of the resulting derivatives[1]. In PROTAC linker design, replacing the 1,2-substitution pattern with a 1,3-pattern shifts the exit vector angle from an orthogonal ~60–90° to an extended ~144°, which can completely abrogate ternary complex formation between the target protein and E3 ligase. Furthermore, substituting with cyclopentanone derivatives eliminates the thermodynamic driving force provided by the four-membered ring strain, resulting in a >10-fold decrease in ketone electrophilicity and necessitating harsher conditions for nucleophilic additions or reductive aminations that may degrade sensitive warheads[2].

Substitution Risk

Larger ring analogs (e.g., cyclopentanone) lack comparable ring strain; thermodynamically driven rearrangements may not proceed.
Cyclobutanones without the 2-hydroxymethyl group may require different reagents. Olefination of the O-silylated derivative succeeds only with the Tebbe protocol, not standard Wittig.
Generic ketone building blocks cannot provide the defined E/Z isomer mixture essential for methylenecyclobutane nucleoside analog libraries.

Exit Vector Geometry in PROTAC Linker Design

The 1,2-substitution pattern of 2-(Hydroxymethyl)cyclobutanone provides a highly specific spatial projection when converted into a linker, which is critical for PROTAC design [1]. Compared to the 3-substituted isomer, it offers a much tighter exit vector angle.

Evidence DimensionDihedral exit vector angle (post-derivatization)
Target Compound Data~60°–90° trajectory for 1,2-disubstituted products
Comparator Or Baseline3-(Hydroxymethyl)cyclobutanone (~144° trajectory for 1,3-disubstituted products)
Quantified Difference~54°–84° shift in spatial projection angle
ConditionsIn silico conformational profiling and X-ray crystallography of functionalized linker derivatives

Selecting the 2-substituted isomer is critical for accessing orthogonal linker trajectories required to optimize the spatial gap in PROTAC ternary complexes.

Olefination reagent
Head-to-head
Wittig: 0% conversion
Tebbe: enabled spirocycle formation
Substrate-specific reactivity; Tebbe required for O-silylated derivative
Reported in spiro[3.3]heptane glutamic acid analog synthesis

Ring-Strain Driven Carbonyl Electrophilicity

The ~24 kcal/mol ring strain of the cyclobutanone core drives a strong preference for sp3 hybridization at the carbonyl carbon, significantly accelerating nucleophilic additions compared to larger rings [1]. This allows for highly efficient reductive aminations.

Evidence DimensionRelative rate of reductive amination
Target Compound DataHigh sp2-to-sp3 strain relief driving force
Comparator Or Baseline2-(Hydroxymethyl)cyclopentanone (Low strain relief driving force)
Quantified Difference>10-fold faster conversion under standard mild conditions
ConditionsNaBH(OAc)3, primary amine, DCE, room temperature

The enhanced reactivity allows for the use of milder conjugation conditions, preventing the degradation of complex, temperature-sensitive molecular payloads.

Methylenation yield
Class-level
Tebbe generally superior yields for hindered ketones; cyclobutanone lactams up to 68%
Supports Tebbe preference for strained, functionalized cyclobutanones
Class-level inference from comparative studies; specific yield data to verify

Regioselectivity in Baeyer-Villiger Ring Expansions

During Baeyer-Villiger oxidation, the substitution at the 2-position directs oxygen insertion almost exclusively between the carbonyl and the more substituted carbon [1]. This provides a direct route to functionalized gamma-lactones.

Evidence DimensionRegiomeric ratio of lactone formation
Target Compound Data>90:10 migration of the C2 substituted carbon
Comparator Or BaselineUnsubstituted cyclobutanone (Forms unfunctionalized butyrolactone lacking a synthetic handle)
Quantified DifferenceYields the highly functionalized 5-(hydroxymethyl)dihydrofuran-2(3H)-one as the major product
ConditionsmCPBA or H2O2/catalyst in DCM, 0 °C to room temperature

Provides a highly predictable and scalable route to functionalized gamma-lactones without the need for complex, yield-reducing chromatographic separations.

E/Z isomer access
Cross-study
Wittig with 2-(hydroxymethyl)cyclobutanone gives separable Z and E derivatives
Enables controlled isomer separation for nucleoside analog SAR studies
Reported in library synthesis of eight methylenecyclobutane nucleoside analogues

PROTAC and Molecular Glue Linker Synthesis

Due to its specific ~60°–90° exit vector and compact sp3-rich core, this compound is the optimal starting material for synthesizing rigidified linkers that require a tight, non-linear spatial trajectory to stabilize E3 ligase-target protein ternary complexes [1].

Synthesis of Functionalized gamma-Lactones

Leveraging its >90:10 regioselectivity in Baeyer-Villiger oxidations, this compound is highly suited for the streamlined production of 5-(hydroxymethyl)dihydrofuran-2(3H)-one derivatives, which are key intermediates in agrochemical and pharmaceutical manufacturing [2].

Late-Stage Mild Bioconjugation

The high electrophilicity of the strained cyclobutanone ring makes it an excellent choice for late-stage reductive aminations with complex peptides or sensitive small molecules, where the use of harsher conditions required for cyclopentanones would lead to payload degradation [1].

Application Fit Matrix

Application
Selection Property
Validation Focus
Spirocyclic scaffold construction
Olefination protocol compatibility
Successful spirocycle formation vs. Wittig failure
Methylenecyclobutane nucleoside analog libraries
Wittig reaction E/Z mixture generation
Isomer separation and downstream coupling efficiency
Enantioselective synthesis of chiral cyclobutanones
Ring strain-driven desymmetrization
Enantioselectivity and quaternary center formation

XLogP3

-0.1

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